molecular formula C10H6BrNO2 B170260 8-Bromoquinoline-4-carboxylic acid CAS No. 121490-67-3

8-Bromoquinoline-4-carboxylic acid

Cat. No. B170260
M. Wt: 252.06 g/mol
InChI Key: HLEBPQHZLBSIJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Bromoquinoline is a quinolone derivative . It is widely employed for the synthesis of dyes, food colors, pharmaceutical reagents, pH indicators, and in various industrial processes . Its molecule bears a pyridyl group .


Synthesis Analysis

Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . It is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry . There are plenty of articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities . For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used up to now for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .


Molecular Structure Analysis

The molecular formula of 8-Bromoquinoline-4-carboxylic acid is C10H6BrNO2 . It has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety .


Chemical Reactions Analysis

8-Bromoquinoline undergoes direct heteroarylation reaction with various heteroaromatic compounds in the presence of a palladium catalyst to afford polyheteroaromatic derivatives . It also undergoes direct synthesis with acrolein .

Scientific Research Applications

Photolabile Protecting Group in Biological Research

8-Bromo-7-hydroxyquinoline (BHQ), a derivative of 8-bromoquinoline-4-carboxylic acid, has been synthesized and used as a photolabile protecting group for carboxylic acids. BHQ shows greater single photon quantum efficiency compared to other esters and is sensitive to multiphoton-induced photolysis, making it useful for in vivo studies. Its increased solubility and low fluorescence make BHQ an effective caging group for biological messengers (Fedoryak & Dore, 2002).

Synthesis and Use in Fluorescent Brightening Agents

8-Bromoquinoline-4-carboxylic acid derivatives have been synthesized and studied for their potential use as fluorescent brightening agents. These derivatives exhibit promising properties for applications in dyes and pigments, showcasing the versatility of 8-bromoquinoline-4-carboxylic acid in synthetic chemistry (Rangnekar & Shenoy, 1987).

Use in PARP-1 Inhibitor Synthesis

8-Bromoquinoline-4-carboxylic acid derivatives have been utilized in the design and synthesis of quinoline-8-carboxamides, a new class of poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors. These compounds have shown potential therapeutic activities and have been synthesized through efficient processes allowing for diversity in the final step, demonstrating the utility of 8-bromoquinoline-4-carboxylic acid in medicinal chemistry (Lord et al., 2009).

Development of Metal Complexes

8-Bromoquinoline has been reacted with zincated cyclopentadienyl derivatives to yield various metal complexes. These complexes, such as tricarbonyl[η 5 -(8-quinolyl)cyclopentadienyl]manganese(I) and tricarbonyl[η 5 -(8-quinolyl)cyclopentadienyl]rhenium(I), have been studied for their properties, including solvatochromism and coordination behavior, highlighting the role of 8-bromoquinoline-4-carboxylic acid in organometallic chemistry (Enders, Kohl, & Pritzkow, 2001).

Antibacterial Properties of Derivatives

Derivatives of 8-bromoquinoline-4-carboxylic acid have been synthesized and assessed for their antibacterial properties. These studies explore the potential of these compounds as novel antibacterial agents, contributing to the field of antimicrobial research (Al-Hiari et al., 2007).

Safety And Hazards

When handling 8-Bromoquinoline-4-carboxylic acid, one should avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

8-bromoquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrNO2/c11-8-3-1-2-6-7(10(13)14)4-5-12-9(6)8/h1-5H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLEBPQHZLBSIJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2C(=C1)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70593555
Record name 8-Bromoquinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70593555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Bromoquinoline-4-carboxylic acid

CAS RN

121490-67-3
Record name 8-Bromoquinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70593555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-bromoquinoline-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

As shown in step 9-iv of Scheme 9, to a stirred suspension of 8-bromoquinoline-4-carbaldehyde (531.4 g, 2.25 mol) in THF (4.8 L) was added water (4.8 L) and monosodium phosphate (491.1 g, 4.05 mol). The mixture was cooled to 5° C. and, keeping the reaction temperature below 15° C., sodium chlorite (534.4 g, 4.727 mol) was slowly added portionwise as a solid over about 1 hour. After addition was complete the reaction mixture was stirred at 10° C. for 1 hour followed by the portionwise addition of 1N Na2S2O3 (1.18 L) whilst keeping the temperature below 20° C. The reaction mixture was stirred at RT followed by the removal of the THF under reduced pressure. The resulting aqueous solution containing a precipitate was treated with sat'd NaHCO3 (about 1 L) until a pH of 3 to 4 was achieved. This mixture was stirred an additional 15 minutes and the solid was collected by filtration, washed with water (2×1 L), washed with tert butyl methyl ether (2×500 mL), and dried in a convection oven at 60° C. for 48 hours. Additional drying under high vacuum provided 8-bromoquinoline-4-carboxylic acid (compound 2032, 530.7 g, 94% yield from compound 1030) as a yellowish tan solid: LC-MS=252.34 (M+H); 1H NMR (300 MHz, DMSO-d6) δ 14.09 (s, 1H), 9.16 (d, J=4.4 Hz, 1H), 8.71 (dd, J=8.6, 1.2 Hz, 1H), 8.25 (dd, J=7.5, 1.2 Hz, 1H), 8.03 (d, J=4.4 Hz, 1H), 7.64 (dd, J=8.6, 7.5 Hz, 1H).
[Compound]
Name
compound 2032
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
compound 1030
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
531.4 g
Type
reactant
Reaction Step Two
Name
Quantity
4.8 L
Type
solvent
Reaction Step Two
Quantity
534.4 g
Type
reactant
Reaction Step Three
Quantity
1.18 L
Type
reactant
Reaction Step Four
Quantity
491.1 g
Type
reactant
Reaction Step Five
Name
Quantity
4.8 L
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-Bromoquinoline-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
8-Bromoquinoline-4-carboxylic acid
Reactant of Route 3
Reactant of Route 3
8-Bromoquinoline-4-carboxylic acid
Reactant of Route 4
Reactant of Route 4
8-Bromoquinoline-4-carboxylic acid
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
8-Bromoquinoline-4-carboxylic acid
Reactant of Route 6
8-Bromoquinoline-4-carboxylic acid

Citations

For This Compound
2
Citations
MTJ Quimque, AD Go, JAK Lim, WS Vidar… - International Journal of …, 2023 - mdpi.com
New antitubercular agents with either a novel mode of action or novel mode of inhibition are urgently needed to overcome the threat of drug-resistant tuberculosis (TB). The present …
Number of citations: 8 www.mdpi.com
H King, J Wright - Proceedings of the Royal Society of …, 1948 - royalsocietypublishing.org
This communication completes this series of investigations. Ten carbinolamines derived from 6:7-dimethylquinoline and based on the quinine model are described. Three of the …
Number of citations: 10 royalsocietypublishing.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.